8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C12H16ClNO·HCl. It is known for its unique structure, which includes a chloro group, a methoxy group, and a tetrahydronaphthalen-1-amine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: Introduction of the chloro group at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium methoxide.
Amine Introduction: The amine group is introduced through reductive amination using reagents like sodium cyanoborohydride.
Methylation: The final step involves methylation of the amine group using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Naphthoquinones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Lacks the chloro group, which may affect its reactivity and biological activity.
8-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the chloro and methoxy groups in 8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-14-10-5-3-4-8-11(15-2)7-6-9(13)12(8)10;/h6-7,10,14H,3-5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJIFHNCQNJSEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C(C=CC(=C12)Cl)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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